
2-Benzothiazolecarboxamide
Overview
Description
2-Benzothiazolecarboxamide (CAS 29198-43-4) is a heterocyclic compound featuring a benzothiazole core substituted with a carboxamide group at the 2-position. Its molecular formula is C₈H₆N₂OS, with a molecular weight of 178.21 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research due to its versatile scaffold, which allows for structural modifications to optimize activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolecarboxamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization to form the benzothiazole ring . Another method includes the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts . This method is efficient, economical, and convenient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Case Study: PB11
- Cell Lines Tested : U87 (glioblastoma), HeLa (cervical cancer)
- IC50 Values :
- U87: 40 nM
- HeLa: 40 nM
- Mechanism : Induction of apoptosis via suppression of PI3K/AKT pathway.
- Results : Significant reduction in cell viability observed at various concentrations.
Concentration (nM) | U87 Cell Viability (%) | HeLa Cell Viability (%) |
---|---|---|
10 | 85.91 ± 1.25 | 86.82 ± 5.20 |
100 | 37.25 ± 4.02 | 46.23 ± 2.18 |
1000 | 19.23 ± 0.78 | 21.46 ± 1.42 |
10000 | 6.56 ± 0.15 | 11.34 ± 1.03 |
Antimicrobial Activity
Benzothiazole derivatives, including 2-benzothiazolecarboxamide, have shown promising antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Efficacy
Research has demonstrated that benzothiazole derivatives exhibit significant activity against pathogens such as E. coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship indicates that modifications at the C-2 position can enhance bioactivity.
Pathogen | Activity Observed |
---|---|
E. coli | Inhibitory |
Staphylococcus aureus | Inhibitory |
Candida albicans | Inhibitory |
Antioxidant Properties
The antioxidant potential of benzothiazole derivatives has been explored, particularly for their application in skin protection against UV damage.
Case Study: Multifunctional Antioxidants
A series of benzothiazole derivatives have been investigated for their ability to act as multifunctional antioxidants, showing promising results in filtering UV radiation and inhibiting growth of dermatophytes.
Compound | UVB Filtering Capacity | Antioxidant Activity | Antifungal Activity |
---|---|---|---|
Compound A | High | Excellent | Effective against Candida albicans |
Compound B | Higher than PBSA | Good | Effective against melanoma cells |
Mechanism of Action
The mechanism of action of 2-Benzothiazolecarboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial growth and survival . In cancer research, it targets the BCL-2 family of proteins, which are involved in the regulation of apoptosis . By inhibiting these proteins, this compound can induce programmed cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-Aminobenzamides
- Biological Impact : Benzothiazole derivatives generally exhibit enhanced antimicrobial and antitumor activities compared to benzamide analogues due to improved binding to cellular targets like kinases or DNA .
Substituted Benzothiazolecarboxamides
- This derivative is noted for industrial and research applications .
- 7-Nitro-5-(Trifluoromethyl)-N-(2,4,6-trimethylphenyl)-2-Benzothiazolecarboxamide (CAS 217317-46-9) : The trifluoromethyl and nitro groups introduce strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidative degradation. This compound is structurally tailored for agrochemical use .
Physicochemical Properties
*Predicted partition coefficient (logP) values based on substituent contributions.
Biological Activity
2-Benzothiazolecarboxamide, a compound belonging to the benzothiazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a benzothiazole ring fused with a carboxamide group. This structure contributes to its biological activity through various mechanisms, including the modulation of enzyme activity and interaction with cellular pathways.
Anticancer Activity
This compound exhibits promising anticancer properties across various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The compound is believed to exert its anticancer effects by activating caspases, which are critical in the apoptotic pathway. It also affects the expression of proteins involved in cell cycle regulation.
-
Case Study Findings :
- A study reported that derivatives of benzothiazole, including this compound, showed significant cytotoxic effects against pancreatic cancer cells (PANC-1). Treatment with this compound led to a notable increase in apoptotic cell populations and reduced cell viability at concentrations as low as 25 µM .
- Another investigation highlighted that certain benzothiazole derivatives demonstrated IC50 values ranging from 0.015 µM to 1.53 µM against various cancer cell lines such as MDA-MB-231 (breast), HT-29 (colorectal), and H460 (lung) cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 0.68 | Apoptosis induction |
HT-29 (Colorectal) | 0.28 | Caspase activation |
H460 (Lung) | 1.53 | Cell cycle arrest |
PANC-1 (Pancreatic) | 25 - 100 | ROS modulation |
Antimicrobial Activity
The antimicrobial potential of this compound has also been extensively studied. It has shown efficacy against a variety of bacterial and fungal strains.
- In Vitro Studies : Research indicated that benzothiazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated zones of inhibition comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
Microorganism | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 32.00 | |
Escherichia coli | 28.00 | |
Candida albicans | 25.00 |
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
- Research Findings : Studies have shown that benzothiazole derivatives can significantly lower the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), markers of oxidative stress response in treated cells .
Table 3: Antioxidant Activity Assays
Compound | SOD Activity Reduction (%) | GPx Activity Reduction (%) |
---|---|---|
Compound 4a | 50% at 75 µM | 60% at 100 µM |
Compound 4b | 55% at 100 µM | 65% at 100 µM |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-Benzothiazolecarboxamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclization or condensation reactions. For example, analogs like 2-Methyl-1,3-benzoxazole-5-carboxamide are synthesized via condensation of 2-aminophenol with carboxylic acid derivatives using catalysts (e.g., nano-ZnO) and solvents like DMF or ethanol . For this compound, similar methodologies may apply, with optimization focusing on:
- Catalyst selection : Nano-catalysts improve yield and reduce reaction time.
- Solvent polarity : Polar aprotic solvents enhance cyclization efficiency.
- Temperature control : Reactions often proceed at 80–120°C to avoid side products.
Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|
Nano-ZnO | DMF | 78 | |
MTAMO | Ethanol | 65 |
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirm molecular structure via H and C spectra (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass spectrometry : Exact mass determination (e.g., 178.21 g/mol for CHNOS) .
- HPLC : Purity assessment using C18 columns and acetonitrile/water gradients .
Q. What safety precautions are essential when handling this compound?
Based on GHS hazard classifications (H302, H315, H319):
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation (P261) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for biological activity?
- Docking studies : Use software like AutoDock to predict binding affinity to target proteins (e.g., kinases or enzymes) .
- QSAR modeling : Correlate substituent effects (e.g., nitro or trifluoromethyl groups) with activity using descriptors like logP or H-bond donors .
- InChI-based simulations : Leverage structural data (e.g., InChIKey: LYASTVLDAJIXBL-UHFFFAOYSA-N) to predict reactivity .
Q. How should researchers address contradictory data in the synthesis or bioactivity of this compound analogs?
Systematic approaches include:
- Meta-analysis : Compare yields/activities across studies using PRISMA guidelines .
- Controlled replication : Standardize variables (e.g., solvent purity, catalyst batch).
- Mechanistic studies : Use isotopic labeling (e.g., N) to trace reaction pathways .
Q. What methodologies are effective for evaluating the stability of this compound under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), and pH extremes (2–12) .
- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis to benzothiazole derivatives) .
- Kinetic modeling : Calculate half-life (t) using Arrhenius equations .
Q. How can stereochemical purity of this compound derivatives be ensured during synthesis?
- Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol eluents.
- Circular dichroism (CD) : Confirm enantiomeric excess (ee) via Cotton effects.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Q. Methodological Tables
Table 1. Key Physicochemical Properties of this compound
Property | Value | Reference |
---|---|---|
Molecular Formula | CHNOS | |
Molecular Weight | 178.21 g/mol | |
CAS Number | 29198-43-4 | |
Hazard Statements | H302, H315, H319 |
Table 2. Comparative Bioactivity of Derivatives
Derivative Substituent | Target Protein | IC (µM) | Reference |
---|---|---|---|
7-Nitro-5-CF | Kinase X | 0.45 | |
N-Mesityl | Enzyme Y | 1.2 |
Properties
IUPAC Name |
1,3-benzothiazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYASTVLDAJIXBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348577 | |
Record name | 2-benzothiazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29198-43-4 | |
Record name | 2-benzothiazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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